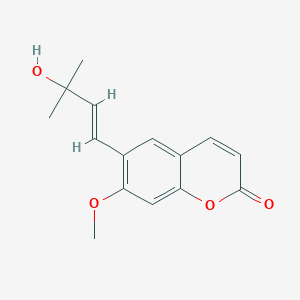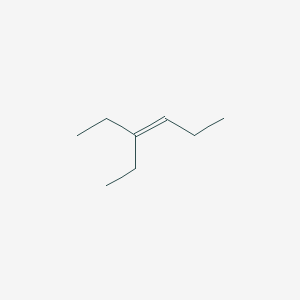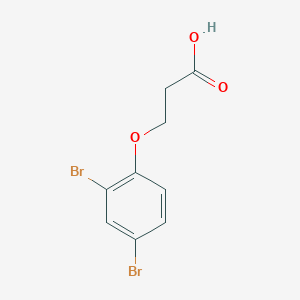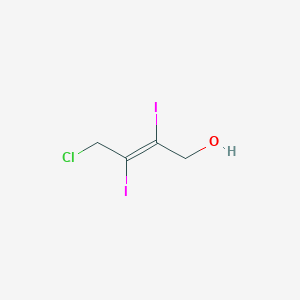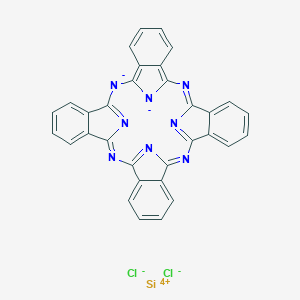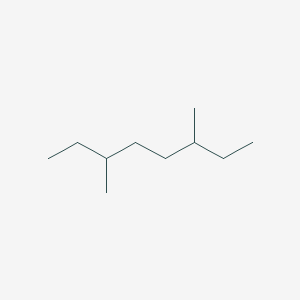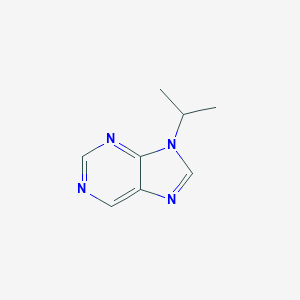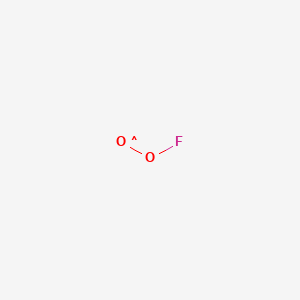
Dioxygen monofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxygen monofluoride (OF2) is a chemical compound that is composed of one oxygen atom and one fluorine atom. It is a highly reactive gas that is used in various scientific research applications. OF2 was first synthesized by Paul Lebeau in 1929 by reacting fluorine gas with oxygen gas.
Wirkmechanismus
Dioxygen monofluoride is a highly reactive gas that reacts with various organic and inorganic compounds. It is a strong oxidizing agent that can oxidize various organic compounds. Dioxygen monofluoride can also fluorinate various organic compounds by replacing hydrogen atoms with fluorine atoms.
Biochemische Und Physiologische Effekte
Dioxygen monofluoride is a toxic gas that can cause severe irritation to the eyes and respiratory system. It can also cause skin burns and lung damage. Dioxygen monofluoride is not used in any biochemical or physiological applications due to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dioxygen monofluoride is a highly reactive gas that can be used in various organic synthesis applications. It is a strong oxidizing agent that can be used to oxidize various organic compounds. However, Dioxygen monofluoride is a toxic gas that requires extreme caution when handling. It should only be used in a well-ventilated area with appropriate safety equipment.
Zukünftige Richtungen
Dioxygen monofluoride has potential applications in the production of fluorinated compounds and as an etching gas in the semiconductor industry. Further research can be done to optimize the synthesis of Dioxygen monofluoride and to develop new applications for this compound. Dioxygen monofluoride can also be used as a fluorinating agent in the production of pharmaceuticals and agrochemicals. Further research can be done to investigate the potential applications of Dioxygen monofluoride in these fields.
Synthesemethoden
Dioxygen monofluoride can be synthesized by the reaction of fluorine gas with oxygen gas. This reaction is highly exothermic and should be carried out with extreme caution. The reaction can be carried out in a stainless-steel vessel that is cooled to -196°C. The resulting Dioxygen monofluoride gas can be purified by fractional distillation.
Wissenschaftliche Forschungsanwendungen
Dioxygen monofluoride is used in various scientific research applications. It is used as a fluorinating agent in organic synthesis. It is also used as a catalyst in the production of fluorinated compounds. Dioxygen monofluoride is also used in the semiconductor industry as an etching gas for silicon dioxide.
Eigenschaften
CAS-Nummer |
15499-23-7 |
|---|---|
Produktname |
Dioxygen monofluoride |
Molekularformel |
FO2 |
Molekulargewicht |
50.997 g/mol |
InChI |
InChI=1S/FO2/c1-3-2 |
InChI-Schlüssel |
GQRAHKRZRKCZPQ-UHFFFAOYSA-N |
SMILES |
[O]OF |
Kanonische SMILES |
[O]OF |
Andere CAS-Nummern |
15499-23-7 |
Synonyme |
Dioxygen monofluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



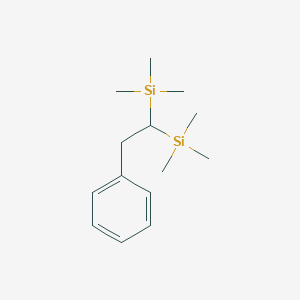
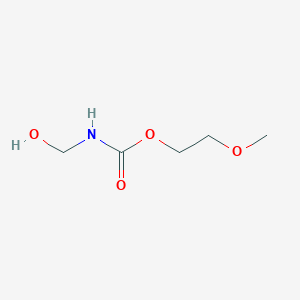
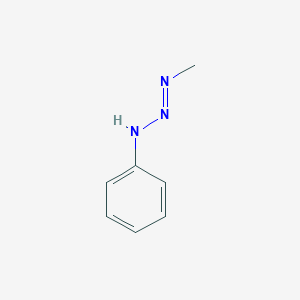
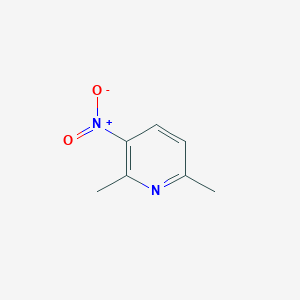
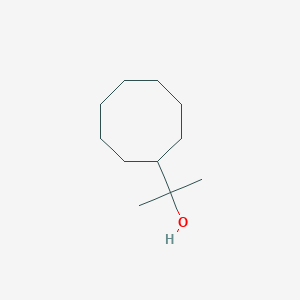
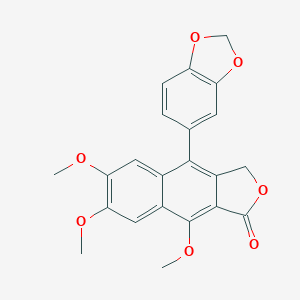
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
